molecular formula C20H16ClN5O B4687306 6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridyl)-4-quinolinecarboxamide

6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridyl)-4-quinolinecarboxamide

Cat. No.: B4687306
M. Wt: 377.8 g/mol
InChI Key: OGRFMXFVJZEZDR-UHFFFAOYSA-N
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Description

6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Pyrazole Moiety: The pyrazole moiety can be attached through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Chlorination: The final step involves the chlorination of the quinoline ring using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro position, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole moiety.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridyl)-4-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Biochemistry: It is used in studies to understand the interaction of quinoline derivatives with biological macromolecules.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors and kinases, leading to altered cellular responses.

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(4-pyridyl)-4-quinolinecarboxamide: Lacks the pyrazole moiety but shares the quinoline and pyridine rings.

    N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridyl)-4-quinolinecarboxamide: Lacks the chlorine atom but has the pyrazole, quinoline, and pyridine rings.

    6-chloro-2-(4-pyridyl)-4-quinolinecarboxylic acid: Similar structure but with a carboxylic acid group instead of the carboxamide group.

Uniqueness

6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridyl)-4-quinolinecarboxamide is unique due to the presence of all three functional groups: the chloro group, the pyrazole moiety, and the quinoline core. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

6-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-12-9-19(25-26(12)2)24-20(27)16-11-18(13-5-7-22-8-6-13)23-17-4-3-14(21)10-15(16)17/h3-11H,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRFMXFVJZEZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridyl)-4-quinolinecarboxamide

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